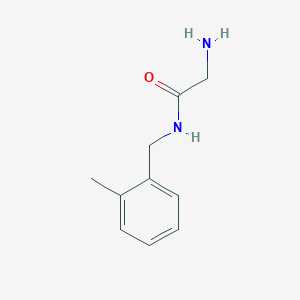

2-Amino-N-(2-methyl-benzyl)-acetamide

Description

2-Amino-N-(2-methyl-benzyl)-acetamide (CAS: 938336-78-8) is a secondary acetamide derivative with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol . Structurally, it consists of a glycine backbone (2-aminoacetamide) linked to a 2-methylbenzyl group via an amide bond. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its discontinued commercial availability (as noted by CymitQuimica ) suggests niche applications or challenges in large-scale production.

Properties

IUPAC Name |

2-amino-N-[(2-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-4-2-3-5-9(8)7-12-10(13)6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSOMLAVGYTQMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-methyl-benzyl)-acetamide typically involves the reaction of 2-methylbenzylamine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the by-products and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-methyl-benzyl)-acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form primary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(2-methyl-benzyl)-acetamide has been investigated for its potential therapeutic properties:

- Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties: It has been evaluated for its ability to inhibit cancer cell proliferation. Specific derivatives have demonstrated selective cytotoxicity against cancer cell lines, such as breast cancer cells (MDA-MB-231) and prostate cancer cells, indicating potential as an anticancer agent .

Biological Research

The compound's interactions with biological systems are of considerable interest:

- Enzyme Inhibition: Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it may inhibit carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .

- Mechanism of Action: The compound's mechanism involves binding to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. This interaction is crucial for understanding its pharmacological profile.

Industrial Applications

The unique properties of this compound make it valuable in various industrial processes:

- Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and specialty chemicals.

- Material Science: The compound can be utilized in developing new materials with specific chemical properties tailored for particular applications.

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methyl-benzyl)-acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of acetamide derivatives are highly influenced by substituent groups. Below is a detailed comparison of 2-Amino-N-(2-methyl-benzyl)-acetamide with analogous compounds:

Glycinexylidide (2-Amino-N-(2,6-dimethylphenyl)-acetamide)

- Molecular Formula : C₁₀H₁₄N₂O (identical to the target compound)

- Key Differences : The 2,6-dimethylphenyl substituent introduces steric hindrance and enhanced lipophilicity compared to the 2-methylbenzyl group.

- Applications : Glycinexylidide is a local anesthetic metabolite of lidocaine, demonstrating the impact of substituent positioning on bioactivity .

Midodrine Hydrochloride

- Molecular Formula : C₁₂H₁₈N₂O₄·HCl

- Key Differences : Features a β-hydroxy-2,5-dimethoxyphenethyl group, adding polarity and hydrogen-bonding capacity.

- Applications : A vasopressor used to treat hypotension, highlighting how methoxy and hydroxy groups enhance therapeutic targeting .

2-Amino-N-(4-methyl-thiazol-2-yl)-acetamide

- Molecular Formula : C₆H₉N₃OS

- Applications : Likely explored for antimicrobial or anticancer activity due to thiazole’s prevalence in bioactive molecules .

2-Amino-N-(2-bromo-4,6-difluorophenyl)-acetamide

- Molecular Formula : C₈H₇BrF₂N₂O

- Key Differences : Halogen substituents (Br, F) increase molecular weight (289.06 g/mol) and electronegativity, favoring interactions with biological targets.

- Applications: Potential use in antimicrobial agents due to halogen-enhanced reactivity .

Structural and Functional Analysis

Table 1: Comparative Overview of Key Acetamide Derivatives

Key Observations:

Lipophilicity : The 2-methylbenzyl group in the target compound offers moderate lipophilicity, whereas halogenated derivatives (e.g., bromo/fluoro) exhibit higher logP values, influencing membrane permeability.

Bioactivity : Substituents like thiazole (heterocyclic) or methoxy (electron-donating) groups direct compounds toward specific therapeutic targets (e.g., antimicrobial vs. cardiovascular).

Synthetic Accessibility : The target compound’s synthesis likely involves reductive amination or coupling reactions, similar to methods used for Midodrine .

Biological Activity

2-Amino-N-(2-methyl-benzyl)-acetamide, with the CAS number 938336-78-8, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features an amino group, a benzyl moiety, and an acetamide functional group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it could potentially modulate the activity of carbonic anhydrase (CA), which plays a role in various physiological processes including acid-base balance and respiration .

- Receptor Interaction : It might bind to specific cellular receptors, altering signal transduction pathways that influence cell proliferation and survival.

- Gene Expression Modulation : There is evidence suggesting that this compound can influence the expression of genes associated with its biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown it to be effective against several bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

The compound has been studied for its anticancer activity. In particular, it has shown promise in inhibiting the growth of various cancer cell lines. For example, it has been tested against HeLa cells (cervical cancer) and HCT-116 cells (colon carcinoma), demonstrating significant cytotoxic effects with IC50 values indicating effective concentrations .

Case Studies and Research Findings

- Inhibition of Alkyltransferase : A study highlighted the effectiveness of similar compounds in inhibiting human alkyltransferase, which is involved in DNA repair mechanisms. This inhibition can enhance the efficacy of certain chemotherapeutic agents by sensitizing cancer cells to treatment .

- Structure-Activity Relationship Studies : Research has focused on modifying the benzylamine structure to enhance biological activity. Variations in substitution patterns have been shown to significantly affect potency, with meta-substituted derivatives exhibiting improved inhibitory effects compared to para-substituted ones .

- Biophysical Studies : Investigations into the binding interactions between this compound and target proteins have provided insights into its mechanism of action at a molecular level .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-N-(2-methyl-benzyl)-acetamide, and how can reaction efficiency be optimized?

- Methodology : A common approach involves refluxing 2-methyl-benzylamine with acetic acid in ethanol (1:1 molar ratio) for 6–8 hours under inert conditions. Optimization can include varying solvent polarity (e.g., ethanol vs. methanol) and temperature (60–80°C) to improve yield. Post-synthesis purification via recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1). Yield typically ranges from 65–85% depending on stoichiometric control.

Q. How should researchers characterize the purity and structural integrity of synthesized this compound?

- Techniques :

- Spectroscopy : FT-IR (amide I band ~1650 cm⁻¹, N–H stretch ~3300 cm⁻¹), ¹H/¹³C NMR (amide proton at δ 6.5–7.0 ppm, aromatic protons in δ 7.2–7.5 ppm) .

- Elemental Analysis : Confirm C, H, N composition (theoretical: C 65.7%, H 7.2%, N 12.3%).

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ ~207.1 m/z).

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

- Approach :

- Kinase Inhibition : Use in vitro assays (e.g., ADP-Glo™) against Tankyrase-1/2, comparing IC₅₀ values with reference inhibitors like olaparib .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC determination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Method : Single-crystal X-ray diffraction (SC-XRD) using SHELXTL or similar software. Key steps:

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å), 293 K, ω-scans.

- Refinement : Full-matrix least-squares on F², hydrogen atoms riding on parent atoms. Validate via R-factor (<0.05) and electron density maps .

Q. What computational strategies predict the compound’s reactivity and pharmacokinetic properties?

- DFT Modeling : Use B3LYP/6-311G++(d,p) basis set to calculate:

- Frontier Orbitals : HOMO-LUMO gap (ΔE ~5–6 eV indicates stability).

- Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic sites .

- ADMET Prediction : Tools like SwissADME to assess Lipinski’s rules (logP <5, TPSA ~60 Ų) and toxicity (AMES test, hepatotoxicity) .

Q. How do intermolecular interactions influence solid-state packing, and what experimental methods quantify them?

- Analysis :

- Hirshfeld Surfaces : Quantify interaction types (e.g., H-bonding: 30–40%, van der Waals: 50–60%) via CrystalExplorer.

- Packing Motifs : Identify chains/layers using Mercury CSD 2.0; compare with Cambridge Structural Database (CSD) entries .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : If conflicting MIC values arise for antibacterial activity:

- Standardize Protocols : Use CLSI guidelines for broth microdilution.

- Control Variables : pH (7.2–7.4), inoculum size (5×10⁵ CFU/mL), solvent (DMSO <1% v/v) .

- Statistical Validation : Apply ANOVA/Tukey’s test to assess significance (p<0.05) across replicates.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.